molecular formula C21H20FN3O4 B5641044 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B5641044
M. Wt: 397.4 g/mol
InChI Key: GCUKYVAFJRKMRO-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. The acetamide moiety is further functionalized with a 4-fluorobenzyl group on the nitrogen atom.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-28-18-9-5-15(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-6-16(22)7-4-14/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUKYVAFJRKMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 4-fluorobenzyl group. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. The compound features a pyridazine core, which is known for its diverse biological activities, making it a subject of interest in drug discovery and development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The pyridazine core is often associated with the inhibition of cancer cell proliferation and the induction of apoptosis. The mechanisms through which this compound may exert its anticancer effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
  • Disruption of Cell Signaling Pathways : It could interfere with key signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cells.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar functionalities have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This makes it a candidate for further exploration in inflammatory disease models.

Neuroprotective Effects

Preliminary research indicates that derivatives of pyridazine compounds may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Investigating the neuroprotective mechanisms could reveal pathways for therapeutic intervention.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Mechanisms : A study demonstrated that pyridazine derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Inflammatory Response Modulation : Research showed that certain pyridazine compounds reduced levels of inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .
  • Neuroprotection : Investigations into related compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage, hinting at possible applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Pyridazinone Substituent Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound (hypothetical) 3,4-Dimethoxyphenyl 4-Fluorobenzyl C₂₁H₂₀FN₃O₄ 397.4 (calculated)
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazinyl]acetamide 3,4-Dimethoxyphenyl 3-Chloro-4-fluorophenyl C₂₁H₁₇ClFN₃O₄ 437.8 (calculated)
2-[3-(4-Chlorophenyl)-6-oxopyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide 4-Chlorophenyl 2,5-Dimethoxyphenyl C₂₀H₁₈ClN₃O₄ 399.8
2-(3-(Furan-2-yl)-6-oxopyridazinyl)-N-(4-methoxybenzyl)acetamide Furan-2-yl 4-Methoxybenzyl C₁₈H₁₇N₃O₄ 339.3 Smiles: COc1ccc(CNC(=O)...
Antipyrine/Pyridazinone Hybrid 6e () 4-Benzylpiperidin-1-yl 1,5-Dimethyl-3-oxo-2-phenyl... C₃₃H₃₄N₆O₃ 574.7 (calculated) 62% IR: 1664, 1642 cm⁻¹
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetamide 4-(Methylthio)benzyl 4-Bromophenyl C₂₂H₂₀BrN₃O₂S 478.4 (calculated) 10% 1H NMR: δ 7.35–6.85 (m)

Key Observations

Substituent Effects on Pyridazinone Core: Electron-donating groups (e.g., 3,4-dimethoxyphenyl in the target compound and ) may enhance solubility compared to electron-withdrawing substituents like 4-chlorophenyl ().

N-Substituent Modifications :

  • Fluorinated benzyl groups (target compound) vs. halogenated aryl groups () may alter metabolic stability and binding affinity.
  • Bulky substituents like antipyrine derivatives () or piperazinyl groups () complicate synthesis but could improve target selectivity .

Synthetic Yields and Methods :

  • Yields vary significantly: 10% for ’s bromophenyl derivative vs. 62% for ’s hybrid compound.
  • Common methods include coupling acetic acid derivatives with amines using thionyl chloride () or cesium carbonate () .

Spectroscopic Trends: IR spectra of analogs show C=O stretches between 1623–1681 cm⁻¹, consistent with acetamide and pyridazinone carbonyl groups . 1H NMR signals for aromatic protons typically appear at δ 6.8–7.5 ppm, with methoxy groups resonating near δ 3.7–3.9 ppm .

Implications for Further Research

  • Structure-Activity Relationships (SAR) : Systematic studies are needed to evaluate how substituents influence biological activity (e.g., enzyme inhibition, pharmacokinetics).
  • Synthetic Optimization : Higher yields for fluorinated derivatives (e.g., target compound) could be achieved via optimized coupling conditions (e.g., HATU/DIPEA).
  • Spectroscopic Benchmarking : Future work should include LCMS and HRMS validation for the target compound, building on protocols from and .

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a member of the pyridazine family, characterized by its complex structure that includes a pyridazine ring and multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C23H25N3O5
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 922862-07-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by inhibiting key enzymes involved in cellular processes, such as proliferation and apoptosis. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In particular, research has focused on its role as a dual inhibitor of PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase), which are critical pathways in cancer cell survival and proliferation.

  • Inhibition Studies :
    • A study demonstrated that compounds similar to this compound exhibit significant inhibitory activity against PI3Kα and HDAC3, with IC₅₀ values reported at approximately 20.3 nM and 24.5 nM respectively . This dual inhibition is promising for developing therapies targeting multiple pathways in cancer treatment.
  • Cellular Effects :
    • The compound has been shown to induce apoptosis in various cancer cell lines, including Jeko-1 cells, suggesting that it can effectively promote programmed cell death in malignant cells .

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Preliminary cytotoxicity assays indicate that while it effectively inhibits cancer cell growth, it exhibits low toxicity towards normal mammalian cells at therapeutic concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC₅₀ ValueEffect on Cells
PI3K InhibitionPI3Kα20.3 nMInduces apoptosis
HDAC InhibitionHDAC324.5 nMIncreases acetylated histones
CytotoxicityCancer Cell LinesVariesSelective against cancer cells

Case Studies

In a recent publication, the synthesis and biological evaluation of related compounds were discussed, emphasizing the importance of structural modifications to enhance efficacy and selectivity . For instance, modifications to the acetamide moiety have shown promise in increasing potency against specific cancer types.

Q & A

Q. What are the key considerations for synthesizing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide?

The synthesis requires multi-step organic reactions, including:

  • Condensation reactions to form the pyridazinone core.
  • Nucleophilic substitution for introducing the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups.
  • Acetylation to finalize the acetamide moiety.

Critical parameters include:

  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF or ethanol for solubility).
  • Catalysts (e.g., HCl or H₂SO₄ for acid-catalyzed steps).
    Analytical validation via ¹H/¹³C NMR and HPLC ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) verify substituent positions.
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 426.12 [M+H]⁺).
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the pyridazinone core .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations.
  • Cytotoxicity screening via MTT assays in cancer cell lines (IC₅₀ values reported).
  • Solubility and stability tests in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Systematic substituent variation: Replace 3,4-dimethoxyphenyl with halogenated or alkylated analogs to assess electronic effects.
  • Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs.
  • In vitro ADMET profiling: Measure metabolic stability (CYP450 inhibition), plasma protein binding, and logP values to refine bioavailability .

Q. How to resolve contradictions in reported biological activity data?

Example: Discrepancies in IC₅₀ values across studies may arise from:

  • Assay conditions (e.g., serum-free vs. serum-containing media).
  • Cell line heterogeneity (e.g., overexpression of efflux pumps in certain lines).
  • Batch-to-batch purity variations (validate via HPLC-MS).
    Statistical approaches: Meta-analysis with standardized protocols (e.g., CONSORT guidelines) minimizes bias .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to purified enzymes.
  • Molecular dynamics simulations: Model ligand-receptor interactions (e.g., using GROMACS).
  • Gene expression profiling (RNA-seq): Identify downstream pathways modulated post-treatment .

Q. How can synthetic byproducts or degradation products be identified?

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/alkaline conditions.
  • LC-MS/MS profiling: Compare retention times and fragmentation patterns against reference standards.
  • Stability-indicating methods: Develop HPLC gradients to resolve degradation peaks .

Methodological Challenges and Solutions

Q. Addressing low yield in the final acetylation step

  • Optimize reaction stoichiometry: Use 1.2 equivalents of acetyl chloride to avoid side reactions.
  • Activate intermediates: Pre-treatment with DCC/DMAP enhances acylation efficiency.
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Improving solubility for in vivo studies

  • Salt formation: Prepare hydrochloride or sodium salts.
  • Nanoformulation: Use liposomal encapsulation or PEGylation.
  • Co-solvent systems: Test DMSO/PBS or cyclodextrin-based vehicles .

Q. Validating target engagement in complex biological systems

  • Click chemistry: Incorporate alkyne tags for pull-down assays.
  • Cellular thermal shift assay (CETSA): Monitor target protein denaturation post-treatment.
  • CRISPR/Cas9 knockout models: Confirm phenotype rescue in target-deficient cells .

Comparative Analysis of Structural Analogs

Compound Structural Features Key Differences Biological Implications
Analog A Ethyl ester at C2Higher solubility but reduced potencyLimited blood-brain barrier penetration
Analog B Chlorine at C3Enhanced kinase inhibitionIncreased hepatotoxicity risk
Target Compound 3,4-Dimethoxyphenyl + 4-fluorobenzylBalanced potency/solubilityOptimal for CNS-targeted studies

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